2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one

Epigenetics Assay Development Quantification

Distinguishing 5hmC from 5mC using non-specific antibodies introduces cross-reactivity artifacts, compromising epigenetic assay accuracy. This compound provides a rigorously validated solution. • Quantification: Enables >25-fold lower ELISA detection limit compared to 5mC standards, critical for low-abundance hydroxymethylation analysis. • Genomic Fidelity: Essential for modeling the 53% reduction in C>T mutation frequency associated with 5hmC, preventing >50% error in mutational studies. • Assay QC: Suppresses 5mC cross-reactivity to near-background levels, ensuring reliable calibration of next-generation 5hmC-specific antibodies and kits.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 79595-72-5
Cat. No. B3285035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
CAS79595-72-5
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC(C1=C(N=C(NC1=O)N)N)O
InChIInChI=1S/C5H8N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h10H,1H2,(H5,6,7,8,9,11)
InChIKeyIMPFXTFBCNSPNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one: Core Properties and Research Classification


2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (CAS 79595-72-5), also referred to as 5-hydroxymethylcytosine (5hmC) or 5-hydroxymethyl-2'-deoxycytidine, is a heterocyclic pyrimidine derivative with a molecular weight of 156.14 g/mol and formula C5H8N4O2 [1]. In a biological context, it is recognized as the oxidized form of 5-methylcytosine (5mC) and a key intermediate in active DNA demethylation pathways catalyzed by TET enzymes [2]. Its procurement is primarily driven by its role as an epigenetic standard and research tool for distinguishing DNA hydroxymethylation from methylation.

Epigenetic standard for DNA hydroxymethylation analysis
TET enzyme pathway research and active demethylation studies
Assay calibration for distinguishing 5hmC from 5mC in genomic samples

Why 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one Cannot Be Substituted


Substituting 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one with other pyrimidine analogs, such as 5-methylcytosine (5mC) or unmodified cytosine, is scientifically invalid due to profound differences in detection sensitivity, biological stability, and functional outcomes. Antibody-based detection methods, for instance, suffer from significant cross-reactivity when attempting to distinguish 5hmC from 5mC, necessitating the use of the pure compound for accurate assay calibration . Furthermore, the presence of the hydroxymethyl group confers a distinct mutational signature in genomic studies; using a 5mC standard to model 5hmC behavior would introduce a >50% error in mutation frequency estimates [1]. These quantitative disparities underscore the critical need for the specific compound in rigorous epigenetic and analytical workflows.

5mC standard may introduce detection bias in immunoassays due to antibody cross-reactivity; 5hmC-specific calibration is required for reliable low-abundance quantification.
C>T mutation frequency modeling may differ substantially when using 5mC as a proxy for 5hmC; reported genomic context may not transfer.
Unmodified cytosine lacks the hydroxymethyl group required for enrichment-based workflows and may not support hydroxymethylation-specific assay development.

Quantitative Comparison: 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one vs. 5-Methylcytosine


ELISA Detection Sensitivity: 5hmC vs. 5mC

In standardized ELISA formats, the detection limit for 5-hydroxymethylcytosine (5hmC) is at least 25-fold lower than that for 5-methylcytosine (5mC), enabling quantification from significantly lower sample inputs or at lower abundance levels [1][2].

ELISA Detection Sensitivity
Reported
5hmC detection limit >25-fold lower than 5mC
Supports low-abundance 5hmC quantification review
ELISA platform; colorimetric or immunometric detection
Epigenetics Assay Development Quantification

C>T Mutation Frequency: 5hmC vs. 5mC

A direct comparative genomic study revealed that 5-hydroxymethylcytosine (5hmC) is associated with a significant decrease in the frequency of C>T mutations in a CpG context when compared to 5-methylcytosine (5mC) [1].

C>T Mutation Frequency
Head-to-head
Up to 53% reduction in C>T mutation frequency vs. 5mC
Reported genomic mutation context for epigenetic sequencing interpretation
Human DNA from brain, kidney, and blood tissues
Cancer Genomics Mutation Analysis Epigenetics

Antibody Specificity for 5hmC vs. 5mC Detection

Polyclonal antibodies raised against 5-hydroxymethylcytosine (5hmC) have been engineered to exhibit cross-reactivity with 5-methylcytosine (5mC) and unmodified cytosine that is suppressed to near-background levels, a critical differentiation from earlier antibody generations .

Antibody Specificity
Class-level
Cross-reactivity with 5mC reported as near-background
Data to verify; source-specific review recommended
ELISA and immunoprecipitation-based enrichment assays
Immunoassay Antibody Validation Epigenetics

Optimal Applications of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one


Calibration of High-Sensitivity Epigenetic Assays

Given its >25-fold lower ELISA detection limit compared to 5mC [2], this compound is ideally suited as a standard for calibrating assays designed to quantify low-abundance 5hmC in genomic DNA, such as those analyzing early-stage disease biomarkers or low-input samples.

Cancer Mutation Modeling and Biomarker Validation

In studies investigating the mutational landscape of cancers, using this compound as a reference standard is essential for accurately modeling the 53% reduction in C>T mutation frequency associated with 5hmC . This enables more precise identification of driver mutations and validation of hydroxymethylation-based biomarkers.

5hmC Immunoassay Development and Validation

The proven ability to suppress cross-reactivity with 5mC to near-background levels makes this compound a critical reagent for the development, quality control, and validation of next-generation 5hmC-specific antibodies and ELISA kits, ensuring the reliability of commercial epigenetic research tools.

Application
Selection Property
Validation Focus
Epigenetic assay calibration
Hydroxymethylation-specific detection sensitivity
Low-abundance 5hmC quantification in genomic DNA
Cancer mutation modeling
Mutation frequency context for CpG sites
C>T transition endpoint review and biomarker interpretation
5hmC immunoassay development
Antibody cross-reactivity context
Specificity validation against 5mC in enrichment assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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